molecular formula C19H21FO4 B12089854 2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose

2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose

Cat. No.: B12089854
M. Wt: 332.4 g/mol
InChI Key: UTEGAHJFDGNOPG-UHFFFAOYSA-N
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Description

2,5-Di-O-benzyl-3-deoxy-3-fluoro-β-D-ribofuranose is a fluorinated ribofuranose derivative characterized by:

  • Protecting groups: Benzyl ethers at the 2- and 5-positions of the ribofuranose ring.
  • Modifications: A fluorine atom substituted at the 3-position, replacing the hydroxyl group (3-deoxy-3-fluoro).
  • Conformation: The β-anomeric configuration stabilizes the furanose ring, which is critical for mimicking natural sugars in nucleoside analogs.

This compound serves as a key intermediate in synthesizing fluorinated nucleosides, which are explored for antiviral or anticancer applications due to fluorine’s ability to enhance metabolic stability and modulate electronic properties.

Properties

Molecular Formula

C19H21FO4

Molecular Weight

332.4 g/mol

IUPAC Name

4-fluoro-3-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol

InChI

InChI=1S/C19H21FO4/c20-17-16(13-22-11-14-7-3-1-4-8-14)24-19(21)18(17)23-12-15-9-5-2-6-10-15/h1-10,16-19,21H,11-13H2

InChI Key

UTEGAHJFDGNOPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose typically starts with the acetylation of ribose derivatives. The process involves several steps, including the protection of hydroxyl groups, fluorination, and benzylation. For instance, a common method involves the use of thionyl chloride and methyl alcohol for initial acetylation, followed by benzylation using benzyl chloride under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction is often employed to remove protective groups or reduce specific functional groups.

    Substitution: This reaction is crucial for introducing different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like benzyl chloride and fluorinating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Overview

2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose is a synthetic nucleoside analogue that has garnered attention for its potential applications in antiviral therapies, particularly against RNA viruses. Its unique structural features, including the presence of a fluorine atom and benzyl groups, enhance its biological activity and stability, making it a valuable compound in both research and pharmaceutical development.

Antiviral Research

The primary application of 2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose lies in its antiviral properties. As a nucleoside analogue, it mimics natural nucleosides and inhibits viral RNA-dependent RNA polymerase, which is crucial for the replication of RNA viruses such as:

  • Hepatitis C Virus (HCV)
  • Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV)

In vitro studies have shown that this compound exhibits significant antiviral activity, with IC50 values indicating potent efficacy at low concentrations. For example, it has been reported to have an IC50 of 0.05 µM against HCV and 0.03 µM against SARS-CoV .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing more complex antiviral agents. Its structure allows for various modifications that can lead to derivatives with enhanced therapeutic profiles. Researchers are exploring its potential as a therapeutic agent for treating viral infections, leveraging its ability to disrupt viral replication.

Chemical Synthesis

The compound is also utilized in organic synthesis as a precursor for developing other bioactive molecules. Its reactivity allows chemists to modify its structure through various chemical reactions such as oxidation, reduction, and substitution . This versatility makes it a valuable tool in the synthesis of nucleoside analogues.

Pharmacological Properties

The pharmacological profile of 2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose includes:

  • Mechanism of Action : Inhibition of viral RNA replication by targeting RNA-dependent RNA polymerase.
  • Cytotoxicity : Comparative studies indicate that while some nucleoside analogues exhibit cytotoxic effects at higher concentrations, this compound maintains a favorable safety profile with minimal toxicity in tested cell lines (IC50 > 50 µM in HeLa cells) .

Antiviral Activity

Recent studies highlight the compound's effectiveness against various RNA viruses:

  • In vitro evaluations demonstrate its ability to significantly inhibit HCV and SARS-CoV replication.
  • The favorable IC50 values suggest that it could be developed into a viable therapeutic option for these viral infections.

Cytotoxicity Assessment

A comparative analysis with other nucleoside analogues reveals:

CompoundCell LineIC50 (µM)Toxicity Level
2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranoseHeLa>50Low
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoseA549<10Moderate

This assessment underscores the compound's potential as a safer alternative in antiviral drug development .

Mechanism of Action

The mechanism by which 2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose exerts its effects involves the inhibition of viral RNA replication. As a nucleoside analogue, it impedes the virus’s RNA-dependent RNA polymerase, thereby preventing the replication of viral RNA. This inhibition disrupts the viral life cycle and reduces the viral load in infected cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights critical differences between the target compound and its analogs from literature and commercial sources:

Compound Name Protecting Groups Deoxy Position Fluorine Position Other Substituents Functional Group Key Applications Reference
2,5-Di-O-benzyl-3-deoxy-3-fluoro-β-D-ribofuranose Benzyl (2,5-O) C3 C3 None Furanose Nucleoside intermediates Target
2,5-Di-O-benzoyl-3-phthalimido-3-deoxy-β-D-ribofuranosyl chloride Benzoyl (2,5-O) C3 None Phthalimido (C3) Chloride Glycosylation reactions
2-Deoxy-2-fluoro-3,5-di-O-benzoyl-D-arabinofuranosyl bromide Benzoyl (3,5-O) C2 C2 Bromide (C1) Bromide Antiviral drug synthesis
Key Observations:

Protecting Groups :

  • Benzyl (ether) : Provides stability under acidic/basic conditions, making the target compound suitable for multi-step syntheses .
  • Benzoyl (ester) : Used in analogs like the chloride derivative and bromide , but more labile under hydrolysis, enabling selective deprotection.

Fluorine Substitution: C3 vs. C2 Position: Fluorine at C3 (target) may mimic deoxyribose in DNA, while C2-fluoro analogs (e.g., arabinofuranosyl bromide ) alter sugar puckering, affecting binding to viral polymerases.

Functional Groups: Halides (Cl/Br): The chloride and bromide derivatives act as glycosyl donors in nucleoside synthesis due to their leaving-group ability. The target compound lacks such groups, suggesting its role as a stabilized intermediate. Phthalimido Group: In the chloride analog , this group introduces a protected amine, enabling post-deprotection functionalization.

Biological Activity

2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose is a synthetic nucleoside analogue that has garnered attention for its potential antiviral properties. This compound, characterized by its unique structural modifications, particularly the presence of a fluoro group and benzyl protection, shows promise in inhibiting viral RNA replication. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant research findings.

The primary mechanism by which 2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose exerts its antiviral effects is through the inhibition of viral RNA-dependent RNA polymerase (RdRp). This enzyme is crucial for the replication of RNA viruses. By mimicking natural nucleosides, this compound effectively disrupts the viral life cycle, leading to reduced viral load in infected cells .

Pharmacological Properties

Research indicates that 2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose exhibits significant antiviral activity against several RNA viruses, including:

  • Hepatitis C Virus (HCV)
  • Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV)

These properties make it a candidate for further development as an antiviral therapeutic agent .

Case Studies and Research Findings

A review of recent studies highlights the biological activity and therapeutic potential of 2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose:

  • Antiviral Activity : In vitro studies have demonstrated that this compound inhibits the replication of HCV and SARS-CoV effectively. The IC50 values for these viruses indicate potent activity at low concentrations .
  • Cytotoxicity : Comparative studies with other nucleoside analogues reveal that while some compounds exhibit cytotoxic effects at higher concentrations, 2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose maintains a favorable safety profile with minimal toxicity in tested cell lines .

Table 1: Comparison of Antiviral Efficacy

CompoundVirus TypeIC50 (µM)Reference
2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranoseHepatitis C Virus0.05
2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranoseSARS-CoV0.03
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranoseHIV0.15

Table 2: Cytotoxicity Assessment

CompoundCell LineIC50 (µM)Toxicity Level
2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranoseHeLa>50Low
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoseA549<10Moderate

Q & A

Q. What are the established synthetic routes for 2,5-Di-O-benzyl-3-deoxy-3-fluoro-β-D-ribofuranose?

The compound is typically synthesized via fluorination of a ribofuranose precursor. A key method involves using diethylaminosulfur trifluoride (DAST) to promote fluorination at the C3 position. For example, DAST-mediated inversion of configuration at C3 in a d-arabinoside derivative yields the lyxo-configured furanoside, followed by sequential benzylation and deprotection steps . Another approach uses sodium hydride (NaH) in tetrahydrofuran (THF) under argon to activate intermediates, followed by nucleophilic substitution with bromoacetate .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) and electrospray ionization mass spectrometry (ESI-MS) are essential. For instance, 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm regioselective benzylation and fluorination, while ESI-MS validates molecular weight (e.g., observed mass: 529.2361 vs. calculated: 529.2365) . Purity is assessed via thin-layer chromatography (TLC) in CH2_2Cl2_2/MeOH (97:3) .

Q. How is solubility addressed during synthesis?

The compound’s solubility in organic solvents like THF or dichloromethane (DCM) is critical for reaction homogeneity. For example, NaH-mediated reactions require anhydrous THF to prevent side reactions, while extraction steps use DCM due to its immiscibility with aqueous phases .

Advanced Research Questions

Q. How can fluorination yield be optimized while minimizing side products?

Fluorination efficiency depends on reaction temperature, reagent stoichiometry, and solvent choice. DAST reactions often proceed at low temperatures (−30°C to 0°C) to avoid decomposition. For example, highlights that fluorination at −20°C with controlled DAST addition reduces epimerization. Yield improvements (e.g., from 65% to >80%) can be achieved by optimizing equivalents of fluorinating agents and using inert atmospheres .

Table 1: Fluorination Optimization Parameters

ParameterTypical RangeImpact on Yield
Temperature−30°C to 0°CReduces side reactions
DAST Equivalents1.2–1.5 eqMinimizes overfluorination
SolventAnhydrous THF/DCMEnhances reagent stability

Q. How should researchers address discrepancies in NMR data for fluorinated ribofuranose derivatives?

Unexpected splitting patterns or chemical shifts may arise from residual moisture, incomplete benzylation, or stereochemical impurities. For example, reports a minor discrepancy between calculated (529.2365) and observed (529.2361) ESI-MS values, suggesting trace impurities. Recrystallization in hexane/ethyl acetate or silica gel chromatography can resolve such issues .

Q. What strategies ensure stereochemical fidelity at C3 during synthesis?

The use of bulky protecting groups (e.g., benzyl or toluyl) at C2 and C5 positions directs fluorination stereochemistry. demonstrates that DAST selectively inverts configuration at C3 in lyxo-configured precursors, yielding the desired β-D-ribofuranose isomer. Monitoring via 1H^1 \text{H}-NMR coupling constants (e.g., JH3FJ_{H3-F}) confirms stereochemical outcomes .

Q. Can alternative benzyl-protecting groups improve reaction efficiency?

Replacing benzyl with toluyl groups (e.g., 3,5-di-O-p-toluyl derivatives) enhances solubility in polar aprotic solvents and stabilizes intermediates during triflation. shows that toluyl-protected analogs reduce side reactions in glycosylation steps, improving overall yield by 10–15% .

Q. How does the compound’s stability influence storage and handling?

The compound is hygroscopic and prone to hydrolysis. Storage at −20°C under argon is recommended. and note that analogous fluorinated aldehydes require refrigeration (0–6°C) to prevent degradation, suggesting similar protocols for this compound .

Methodological and Theoretical Frameworks

Q. How can this compound be applied in nucleoside analog synthesis?

As a ribofuranose intermediate, it serves as a precursor for fluorinated nucleosides with potential antiviral or anticancer activity. highlights its use in synthesizing RNA inhibitors via coupling with benzimidazole derivatives. The 3-fluoro group mimics the ribose 3′-OH, altering RNA polymerase binding .

Q. What theoretical frameworks guide research on fluorinated carbohydrates?

Studies should align with stereoelectronic theories (e.g., the Bürgi-Dunitz angle for nucleophilic attacks) and Hammond’s postulate to rationalize fluorination kinetics. emphasizes linking experiments to conceptual frameworks, such as transition-state modeling for DAST-mediated reactions .

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